BenchChemオンラインストアへようこそ!

Talisomycin B

Structural biology Natural product chemistry Glycopeptide antibiotics

Talisomycin B (also spelled Tallysomycin B; CAS 65057-91-2; molecular formula C62H98N20O26S2; MW 1603.7) is a glycopeptide antitumor antibiotic belonging to the bleomycin (BLM) family, produced by Streptoalloteichus hindustanus E465-94 ATCC 31158. It is classified as a third-generation bleomycin analog, distinguished from first- and second-generation BLMs by significant structural modifications in the bleomycinic acid portion of the molecule, specifically the presence of a unique 4-amino-4,6-dideoxy-L-talose sugar and two novel amino acids not found in the phleomycin-bleomycin group.

Molecular Formula C62H98N20O26S2
Molecular Weight 1603.7 g/mol
CAS No. 65057-91-2
Cat. No. B14503512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalisomycin B
CAS65057-91-2
Molecular FormulaC62H98N20O26S2
Molecular Weight1603.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N
InChIInChI=1S/C62H98N20O26S2/c1-21-36(79-51(81-49(21)67)26(12-33(65)87)73-14-25(64)50(68)96)53(98)80-38(46(27-15-71-20-74-27)105-61-48(42(92)39(89)31(16-83)104-61)106-60-44(94)47(107-62(69)101)40(90)32(17-84)103-60)55(100)75-22(2)30(86)13-34(88)78-37(23(3)85)54(99)82-56(108-59-43(93)41(91)35(66)24(4)102-59)45(95)58-77-29(19-110-58)57-76-28(18-109-57)52(97)72-11-7-10-70-9-6-5-8-63/h15,18-20,22-26,30-32,35,37-48,56,59-61,70,73,83-86,89-95H,5-14,16-17,63-64,66H2,1-4H3,(H2,65,87)(H2,68,96)(H2,69,101)(H,71,74)(H,72,97)(H,75,100)(H,78,88)(H,80,98)(H,82,99)(H2,67,79,81)/t22-,23-,24+,25+,26+,30+,31+,32-,35-,37+,38+,39-,40-,41-,42+,43-,44+,45?,46+,47+,48+,56?,59+,60-,61+/m1/s1
InChIKeyJBMBADLYKKSXRS-FUATYRKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talisomycin B (CAS 65057-91-2): A Structurally Differentiated Third-Generation Bleomycin Analog for Antitumor Research


Talisomycin B (also spelled Tallysomycin B; CAS 65057-91-2; molecular formula C62H98N20O26S2; MW 1603.7) is a glycopeptide antitumor antibiotic belonging to the bleomycin (BLM) family, produced by Streptoalloteichus hindustanus E465-94 ATCC 31158 [1]. It is classified as a third-generation bleomycin analog, distinguished from first- and second-generation BLMs by significant structural modifications in the bleomycinic acid portion of the molecule, specifically the presence of a unique 4-amino-4,6-dideoxy-L-talose sugar and two novel amino acids not found in the phleomycin-bleomycin group [1]. Talisomycin B serves as the biosynthetic precursor to Talisomycin S10b, a derivative with altered terminal amine that advanced to Phase I clinical trials [3]. The compound exhibits antitumor activity across multiple experimental murine tumor systems including B16 melanoma, sarcoma 180, and Lewis lung carcinoma [2].

Why Talisomycin B Cannot Be Substituted by Bleomycin A2, Talisomycin A, or Talisomycin S10b in Research Applications


Despite sharing a glycopeptide scaffold with bleomycins, Talisomycin B possesses three critical structural features—the unique 4-amino-4,6-dideoxy-L-talose sugar, two additional amino acid residues near the bithiazole, and a spermidine terminal amine moiety—that collectively alter its DNA binding, cleavage site specificity, and double-strand break (DSB) to single-strand break (SSB) ratio compared to bleomycin A2/B2 [1]. Within the talisomycin subfamily, Talisomycin B differs from Talisomycin A by lacking an L-β-lysine residue, resulting in a shorter peptide chain and a meaningfully different potency-toxicity profile: Talisomycin A is 2–3 times more potent but approximately 1.5 times more toxic (subacute LD50) [2]. Talisomycin B is also distinct from Talisomycin S10b, which substitutes spermidine with 1,4-diaminobutane as the terminal amine, conferring altered nephrotoxic potential and therapeutic index [3]. Consequently, experimental results obtained with any one of these analogs cannot be extrapolated to another without validation.

Quantitative Comparative Evidence: Talisomycin B vs. Closest Analogs


Unique 4-Amino-4,6-Dideoxy-L-Talose Sugar Confers Structural Distinction from All Bleomycins

Talisomycin B contains a 4-amino-4,6-dideoxy-L-talose sugar moiety attached at C-41 as part of a glycosylcarbinolamide, a structural feature absent in all bleomycins, phleomycins, and zorbamycin [1][2]. This sugar, along with two novel amino acid residues located near the bithiazole moiety, directly contributes to altered DNA site-specificity and the enhanced double-strand/single-strand break ratio observed with talisomycins compared to bleomycins [3]. In the talisomycin subfamily, Talisomycin B is further distinguished from Talisomycin A by the absence of an L-β-lysine residue, resulting in a shorter peptide chain [1]. Both Talisomycins A and B share spermidine as the terminal amine moiety, distinguishing them from Talisomycin S10b (1,4-diaminobutane terminal amine) [1][4]. The biosynthetic gene cluster for talisomycins has been fully characterized, confirming the distinct glycosylation pattern encoded by tlmK [5].

Structural biology Natural product chemistry Glycopeptide antibiotics

Enhanced Double-Strand Break to Single-Strand Break Ratio vs. Bleomycin Analogs on PM-2 DNA

In a direct head-to-head comparison using isolated PM-2 DNA, talisomycin analogs (including Talisomycin B) produced a higher ratio of double-strand breaks (DSB) to single-strand breaks (SSB) than bleomycin analogs at equivalent levels of total DNA breakage [1]. The ethidium bromide fluorescence assay showed that bleomycin A2 and B2 were 25 times more potent than Talisomycins A and B in total DNA breakage activity (concentration required for 50% breakage of superhelical DNA), and 10 times more active than Talisomycins S2b and S10b [1]. However, agarose gel electrophoresis revealed that at matched total breakage levels, each of the TLM analogs caused more double-strand breakage than the BLM analogs [1]. This DSB enrichment was further corroborated in Escherichia coli cells containing pBR322, where Talisomycin A produced a higher intracellular dsb/ssb ratio than Bleomycin A2, and TLM A-induced damage was repaired more slowly and to a lesser extent [2].

DNA damage Double-strand breaks Antitumor mechanism Gel electrophoresis

Superior DNA Binding Affinity of Talisomycin vs. Bleomycin at Physiological and Acidic pH

Talisomycin (TLM) binds to DNA more strongly than bleomycin (BLM), with the differential binding being most pronounced at pH 7.0 to 4.7 [1]. In the same study, TLM at 4.8 × 10⁻⁵ M sequestered Fe²⁺ and nicked circular DNA to 75–80% in 45 minutes [1]. TLM and BLM also showed differential suppression of psoralen-photo-induced DNA cross-linking: TLM suppressed cross-linking by 24% while BLM suppressed it by 53%, indicating distinct DNA interaction modes [1]. Additionally, G·C-specific DNA binding agents (olivomycin and chromomycin-A3) enhanced TLM-induced DNA scission by 15% and 16% respectively, while A·T-specific agents (netropsin and distamycin) enhanced cleavage by only 7% and 9.5%, suggesting that TLM's binding is influenced by DNA sequence context [1]. The spermidine-truncated TLM bound DNA with only 5.5% efficiency compared to 19% for the parent antibiotic, demonstrating the contribution of the terminal amine to DNA interaction [1].

DNA binding Drug-DNA interaction Bithiazole intercalation Binding affinity

Talisomycin B Offers a Wider Therapeutic Window than Talisomycin A: 1.5× Lower Subacute Toxicity at 2–3× Lower Antitumor Potency

In a comprehensive head-to-head in vivo comparison across five murine tumor systems, Talisomycin A exhibited antitumor activity 2–3 times greater than Talisomycin B [1]. Both compounds were highly active against B16 melanoma, sarcoma 180 ascites tumor, and Lewis lung carcinoma, moderately active against P388 leukemia, and ineffective against lymphoid leukemia L1210 [1]. However, Talisomycin A was approximately 1.5 times more toxic than Talisomycin B in terms of subacute LD50 values in mice [1]. This differential toxicity/potency profile positions Talisomycin B as the preferred compound for studies where a wider safety margin is prioritized over maximal potency—for instance, in combination therapy models or in experimental systems sensitive to drug-related toxicity. The biosynthetic derivative Talisomycin S10b (derived from Talisomycin B by precursor amine feeding) was further shown to be less toxic than Talisomycin A in both acute and subacute LD50 values, with reduced nephrotoxic potential in rats [2].

Antitumor activity Toxicity profiling Therapeutic index In vivo murine models

Longer Elimination Half-Life of Talisomycin vs. Bleomycin in Preclinical Pharmacokinetics

In a comparative pharmacokinetic study in beagle dogs, talisomycin (as a third-generation bleomycin analog) demonstrated consistently longer elimination half-lives than bleomycin following both intravenous and intramuscular administration [1]. The elimination half-life of talisomycin after IV administration was 1.51 ± 0.41 hours, compared to 1.01 ± 0.19 hours for bleomycin [1]. After IM administration, talisomycin half-life was 2.40 ± 0.667 hours versus bleomycin at 1.12 ± 0.39 hours [1]. Additionally, the total apparent volume of distribution for talisomycin (0.706 ± 0.255 L/kg) was significantly greater than for bleomycin (0.388 ± 0.245 L/kg; P < 0.05) [1]. Total 24-hour urinary recovery of talisomycin was significantly less than bleomycin (P < 0.05), indicating differential elimination routes or tissue retention [1]. These pharmacokinetic differences may partially account for the divergent in vivo antitumor activities and toxicity profiles observed between the two drug classes [1].

Pharmacokinetics Half-life Drug disposition In vivo PK

Distinct DNA Sequence Specificity: Talisomycin Cleaves G-A Sites Resistant to Bleomycin

Using 5'- or 3'-terminal ³²P-labeled restriction fragments of pBR322 DNA, talisomycin and bleomycin both cleaved DNA preferentially at G-C and G-T sequences [1]. However, the relative amounts of cleavage at particular sites differed between the two drugs at concentrations producing similar total cleavage extents [1]. Importantly, talisomycin produced specific cleavages at G-A sequences that were relatively resistant to cleavage by bleomycin [1]. Within preferred sequence groups (e.g., G-C sequences), some sites were cleaved to a greater extent than others by both drugs, suggesting that more than two nucleotides contribute to site-specific recognition [1]. Separate studies confirmed that talisomycin A preferentially cleaved at -G-T/A- sequences, and that bleomycin cleavage sites and phleomycin cleavage sites are a subset of sites cleaved by talisomycin A [2][3]. These site-specificity differences are attributed to the structural modifications near the bithiazole unique to talisomycins, including the 4-amino-4,6-dideoxy-L-talose sugar [4].

DNA sequence specificity Cleavage site mapping pBR322 DNA Restriction fragments

Optimal Research and Industrial Application Scenarios for Talisomycin B (CAS 65057-91-2)


DNA Double-Strand Break Mechanistic Studies Requiring Elevated DSB/SSB Ratios

Investigators studying DNA double-strand break repair pathways (homologous recombination, non-homologous end joining) or developing DSB detection assays should select Talisomycin B over bleomycin A2/B2. The talisomycin class produces a higher DSB/SSB ratio at equivalent total breakage levels on PM-2 DNA [1], and Talisomycin A damage in E. coli is repaired more slowly and less completely than bleomycin-induced damage [2]. Talisomycin B specifically offers this DSB-enriched damage profile with lower systemic toxicity than Talisomycin A (1.5× lower subacute LD50) [3], making it suitable for in vivo DNA repair studies where host toxicity is a limiting factor.

Structure-Activity Relationship (SAR) Studies of the Bleomycin Pharmacophore

The unique 4-amino-4,6-dideoxy-L-talose sugar and two novel amino acids in Talisomycin B [4] make it an essential comparator in SAR campaigns aimed at understanding how modifications near the bithiazole moiety influence DNA binding, cleavage specificity, and cytotoxicity. Its intermediate position in the potency-toxicity spectrum—less potent but also less toxic than Talisomycin A [3]—provides a critical data point for mapping how the L-β-lysine residue contributes to both activity and toxicity. The availability of the complete TLM biosynthetic gene cluster [5] further enables combinatorial biosynthesis efforts using Talisomycin B as a scaffold.

Biosynthetic Engineering and Precursor-Directed Derivative Production

Talisomycin B serves as the direct biosynthetic precursor for Talisomycin S10b and other semisynthetic derivatives generated through precursor amine-feeding fermentation [6]. Its spermidine terminal amine can be substituted with alternative diamines (e.g., 1,4-diaminobutane to yield S10b), enabling the generation of focused analog libraries. Researchers engaged in combinatorial biosynthesis or metabolic engineering of the talisomycin pathway should procure Talisomycin B as both a reference standard and a fermentation precursor, given that its biosynthetic gene cluster has been fully cloned and the S. hindustanus genetic system is established for manipulation [7].

In Vivo Preclinical Models Requiring Talisomycin-Class Pharmacology with Reduced Toxicity Burden

For murine tumor models (B16 melanoma, sarcoma 180, Lewis lung carcinoma) where talisomycin-class antitumor activity is desired but Talisomycin A's higher toxicity (1.5× greater subacute LD50) [3] would confound survival endpoints or limit dosing frequency, Talisomycin B is the appropriate selection. Its longer elimination half-life compared to bleomycin (IV t₁/₂ 1.51 vs. 1.01 hr) [8] also means fewer administrations may be needed to maintain therapeutic exposure, potentially reducing cumulative toxicity in long-term efficacy studies.

Quote Request

Request a Quote for Talisomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.